4-Butoxy-2,6-difluorobenzonitrile
Overview
Description
4-Butoxy-2,6-difluorobenzonitrile is a chemical compound belonging to the family of benzene derivatives. It is characterized by the presence of butoxy and difluorobenzonitrile groups attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with butanol in the presence of a suitable catalyst. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, which is then fluorinated to produce 2,6-difluorobenzonitrile. This intermediate is then reacted with butanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C and under normal pressure .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
4-Butoxy-2,6-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and mechanisms.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The butoxy and difluorobenzonitrile groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: This compound is similar in structure but lacks the butoxy group.
4-Butoxybenzonitrile: This compound has a similar structure but does not contain the difluoro groups.
Uniqueness
4-Butoxy-2,6-difluorobenzonitrile is unique due to the presence of both butoxy and difluorobenzonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAQHPUVUFLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290782 | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-94-5 | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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